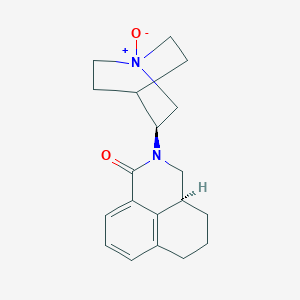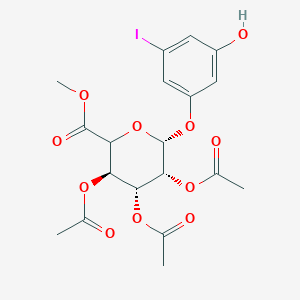
N-Hydroxy-11-azaartemisinine
Vue d'ensemble
Description
N-Hydroxy-11-azaartemisinin, also known as N-Hydroxy-11-azaartemisinin, is a useful research compound. Its molecular formula is C₁₅H₂₃NO₅ and its molecular weight is 297.35. The purity is usually 95%.
BenchChem offers high-quality N-Hydroxy-11-azaartemisinin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Hydroxy-11-azaartemisinin including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité anticancéreuse
Les dérivés de la N-hydroxy-11-azaartemisinine ont montré des résultats prometteurs dans le domaine de la recherche sur le cancer {svg_1}. Une série de nouveaux composés ont été préparés en utilisant la 11-azaartemisinine et divers azides, et ces composés synthétisés ont été évalués pour leur activité cytotoxique contre les lignées cellulaires KB et HepG2 {svg_2}. Treize des composés synthétisés ont montré une bonne activité cytotoxique contre ces lignées de cellules cancéreuses humaines, avec des valeurs de concentration inhibitrice semi-maximale dans une fourchette de 4,27 à 70,40 µM {svg_3}.
Activité antipaludique
La this compound a des applications potentielles dans le traitement du paludisme {svg_4}. Des N-11-azaartemisinines potentiellement actives contre Plasmodium falciparum ont été conçues en combinant le potentiel électrostatique moléculaire (MEP), l'interaction ligand-récepteur et des modèles construits à l'aide de méthodes d'apprentissage automatique supervisées {svg_5}. Les informations extraites de cette enquête ont permis de concevoir seize nouvelles N-11-azaartemisinines {svg_6}.
Synthèse de nouveaux composés
La this compound est utilisée dans la synthèse de nouveaux composés {svg_7}. Ces nouveaux composés ont été préparés dans des conditions de réaction douces en utilisant la réaction de clic de la 11-azaartemisinine et de divers azides {svg_8}. Tous les composés synthétisés ont été entièrement caractérisés par des données spectrales {svg_9}.
Conception de médicaments
La this compound est utilisée dans la conception de nouveaux médicaments {svg_10}. L'optimisation des structures moléculaires a été réalisée en utilisant l'approche B3LYP/6-31G* {svg_11}. Les cartes MEP et les interactions ligand-récepteur ont été utilisées pour étudier les caractéristiques structurelles clés nécessaires aux activités biologiques et les interactions probables entre les N-11-azaartemisinines et l'hème, respectivement {svg_12}.
Activité cytotoxique
Certains dérivés de la this compound ont montré une activité cytotoxique {svg_13}. Par exemple, le diol 7 a présenté une activité cytotoxique contre le carcinome canalaire mammaire humain {svg_14}.
Développement de médicaments antipaludiques
La this compound est utilisée dans le développement de médicaments antipaludiques {svg_15}. Les méthodes d'apprentissage automatique supervisées ont permis de séparer les composés étudiés en deux classes : cha et cla, avec les propriétés εLUMO+1 (un niveau au-dessus de l'énergie de la plus basse orbitale moléculaire non occupée), d (C 6 -C 5) (distance entre les atomes C 6 et C 5 dans les ligands) et TSA (surface totale) responsables de la classification {svg_16}. Le résultat de cette application a montré douze nouvelles N-11-azaartemisinines prometteuses pour la synthèse et l'évaluation biologique {svg_17}.
Orientations Futures
Mécanisme D'action
Target of Action
N-Hydroxy-11-azaartemisinin is a derivative of artemisinin, a compound known for its antimalarial activity . The primary targets of artemisinin and its derivatives are the Plasmodium parasites , which cause malaria . In addition, recent studies have shown that artemisinin derivatives also possess anticancer activity with strong selectivity .
Mode of Action
It is known that artemisinin and its derivatives interact with theheme (iron(II)-protoporphyrin IX) produced by the Plasmodium parasites during their digestion of hemoglobin . This interaction leads to the generation of reactive oxygen species that damage the parasite . In the context of cancer, artemisinin derivatives are believed to induce cell cycle arrest and apoptosis .
Biochemical Pathways
Artemisinin and its derivatives, including N-Hydroxy-11-azaartemisinin, affect several biochemical pathways. In the case of malaria, they interfere with the heme detoxification pathway of the Plasmodium parasites . In cancer cells, they are known to affect various pathways involved in cell proliferation and survival .
Pharmacokinetics
It is known that artemisinin derivatives generally havelow oral bioavailability due to their poor absorption . N-Hydroxy-11-azaartemisinin has a notably long murine microsomal half-life (t1/2 > 150 min), low intrinsic liver clearance and total plasma clearance rates (CL int 189.4, CL tot 32.2 ml/min/kg), and high relative bioavailability (F = 59%) .
Result of Action
The result of N-Hydroxy-11-azaartemisinin’s action is the death of the Plasmodium parasites in the case of malaria . In cancer, it leads to the death of cancer cells . Several derivatives of N-Hydroxy-11-azaartemisinin have shown high order of antimalarial activity against multidrug-resistant Plasmodium yoelii in Swiss mice .
Action Environment
The action of N-Hydroxy-11-azaartemisinin can be influenced by various environmental factors. For instance, the presence of ferrous iron enhances the antimalarial activity of artemisinin derivatives . Additionally, the pH of the environment can affect the stability of these compounds . More research is needed to fully understand how environmental factors influence the action, efficacy, and stability of N-Hydroxy-11-azaartemisinin.
Analyse Biochimique
Biochemical Properties
N-Hydroxy-11-azaartemisinin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It has been found to have cytotoxic activity against KB and HepG2 cell lines
Cellular Effects
N-Hydroxy-11-azaartemisinin has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxy-11-azaartemisinin involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being researched.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxy-11-azaartemisinin change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of N-Hydroxy-11-azaartemisinin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
N-Hydroxy-11-azaartemisinin is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
N-Hydroxy-11-azaartemisinin is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, as well as effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(1R,4S,5R,8S,9R,12R,13R)-11-hydroxy-1,5,9-trimethyl-14,15,16-trioxa-11-azatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5/c1-8-4-5-11-9(2)12(17)16(18)13-15(11)10(8)6-7-14(3,19-13)20-21-15/h8-11,13,18H,4-7H2,1-3H3/t8-,9-,10+,11+,13-,14-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMKGYLLDNUUNG-NNWCWBAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)N(C3C24C1CCC(O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C(=O)N([C@H]3[C@@]24[C@H]1CC[C@](O3)(OO4)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301105743 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086409-82-6 | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086409-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,5aS,6R,8aS,9R,12R,12aR)-Decahydro-11-hydroxy-3,6,9-trimethyl-3,12-epoxy-1,2-dioxepino[4,3-i]isoquinolin-10(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301105743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











